Di-tert-butyl malonate

Asymmetric synthesis Michael addition Enantioselectivity

Di-tert-butyl malonate (CAS 541-16-2) is a dialkyl ester of malonic acid, classified as a beta-dicarbonyl compound. It is a colorless to pale yellow liquid with a molecular weight of 216.27 g/mol and a density of 0.966 g/mL at 25°C.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 541-16-2
Cat. No. B1265731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl malonate
CAS541-16-2
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3
InChIKeyCLPHAYNBNTVRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-Butyl Malonate (CAS 541-16-2) for Industrial Synthesis and Procurement: A Baseline Overview of Properties and Applications


Di-tert-butyl malonate (CAS 541-16-2) is a dialkyl ester of malonic acid, classified as a beta-dicarbonyl compound. It is a colorless to pale yellow liquid with a molecular weight of 216.27 g/mol and a density of 0.966 g/mL at 25°C [1]. This compound is distinguished by its two bulky tert-butyl ester groups, which confer unique steric and electronic properties. It serves as a critical building block in organic synthesis, notably in the total synthesis of complex molecules like (+/−)-actinophyllic acid , and as a precursor for metal-organic chemical vapor deposition (MOCVD) of HfO₂ and ZrO₂ thin films [2].

Beta-dicarbonyl building block for complex molecule synthesis
High pKa enables chemoselective enolate chemistry with strong bases
Bulky tert-butyl ester suited for MOCVD precursor design

Why Di-tert-Butyl Malonate Cannot Be Simply Substituted: A Quantitative Analysis of Differentiating Performance


The selection of di-tert-butyl malonate over other dialkyl malonates (e.g., dimethyl, diethyl) is not a matter of trivial substitution. Its bulky tert-butyl groups induce a significantly higher pKa (18.4) compared to dimethyl (15.9) and diethyl (16.4) malonates, fundamentally altering its acidity and, consequently, its reactivity in base-mediated processes [1]. This electronic difference, coupled with profound steric effects, dictates its behavior in enolate chemistry, asymmetric synthesis, and metal complex formation. Generic substitution would lead to different reaction outcomes, including altered selectivity, yield, or the formation of entirely different products, particularly in applications requiring precise control over steric hindrance or thermal properties.

Higher pKa (18.4) alters base-mediated reactivity vs. dimethyl/diethyl malonates; reactivity profiles may not transfer.
Steric bulk dictates metal complex geometry; smaller malonates give 8-coordinate complexes, not the 6-coordinate structures.
Resistance to transesterification under certain conditions may not hold for other malonate esters, risking by-product formation.

Quantitative Performance Evidence for Di-tert-Butyl Malonate in Head-to-Head Comparisons


Superior Enantioselectivity in Asymmetric Michael Addition: Di-tert-Butyl vs. Dimethyl Malonate

In a study on L-proline rubidium salt-catalyzed asymmetric Michael addition to prochiral enones, the use of di-tert-butyl malonate led to high enantiomeric excesses, whereas smaller malonate esters were less effective. This demonstrates the critical role of the tert-butyl group's steric bulk in enhancing stereoselectivity [1].

Asymmetric Michael addition ee
Head-to-head
High ee (up to 80%) vs. dimethyl malonate (lower ee)
Supports stereochemical outcome interpretation
L-proline rubidium salt cat., CsF, (E)-enones
Asymmetric synthesis Michael addition Enantioselectivity

Significantly Higher pKa Dictates Unique Reactivity in Base-Mediated Reactions

The equilibrium acidity (pKa) of the central methylene protons in di-tert-butyl malonate is 18.4, which is 2.5 units higher than that of dimethyl malonate (15.9) and 2.0 units higher than diethyl malonate (16.4). This substantial difference means di-tert-butyl malonate is a considerably weaker acid, requiring stronger bases for deprotonation, a property that can be exploited for selective deprotonation and to avoid unwanted side reactions [1].

Methylene pKa
Reported
pKa 18.4 (DMSO); +2.5 vs. dimethyl, +2.0 vs. diethyl malonate
Informs base selection and selectivity in alkylation/acylation
Equilibrium acidity measured in DMSO
Physical organic chemistry Acidity Reactivity

Steric Bulk Dictates Metal Complex Coordination Geometry: Di-tert-Butyl vs. Diethyl Malonate

When reacting with zirconium amides, di-tert-butyl malonate (Hdbml) and bis(trimethylsilyl) malonate (Hbsml) yield six-coordinated mixed alkoxo-malonato complexes of the type [ML₂(OR)₂]. In contrast, the less bulky dimethyl malonate (Hdmml) and diethyl malonate (Hdeml) ligands yield eight-coordinated monomeric ML₄ complexes [1]. This demonstrates how the steric bulk of the tert-butyl group directly influences the coordination environment of the metal center.

Zr complex geometry
Head-to-head
Six-coordinate [ML₂(OR)₂]; diethyl malonate → eight-coordinate ML₄
Steric bulk enables specific coordination environment
Reaction of metal amides with malonate ligands
Coordination chemistry MOCVD Precursor chemistry

Enhanced Resistance to Transesterification Compared to Smaller Malonates

In reactions with aluminum alkoxides, di-tert-butyl malonate showed no evidence of transesterification when reacted with Al(OtBu)₃. In contrast, reactions of Al(OiPr)₃ with dimethyl or diethyl malonate did result in transesterification [1]. This indicates the tert-butyl ester is significantly more resistant to this unwanted side reaction under these specific conditions.

Transesterification resistance
Head-to-head
No transesterification with Al(OtBu)₃; dimethyl/diethyl malonate undergo exchange
Supports ligand integrity in organometallic synthesis
Conditions: Al alkoxide reactions
Organometallic synthesis Aluminum alkoxides Transesterification

Optimal Application Scenarios for Di-tert-Butyl Malonate Based on Performance Evidence


Enantioselective Synthesis of Complex Chiral Molecules via Asymmetric Catalysis

Di-tert-butyl malonate is the preferred malonate ester for achieving high enantioselectivity in asymmetric Michael additions to enones. The steric bulk of the tert-butyl groups is essential for enantioface discrimination, leading to high enantiomeric excesses (up to 80% ee) that are not attainable with smaller malonate esters [1]. This makes it a key starting material for synthesizing chiral pharmaceutical intermediates and natural products.

Selective Alkylation in the Presence of Base-Sensitive Functionalities

The significantly higher pKa of di-tert-butyl malonate (18.4) compared to dimethyl (15.9) and diethyl (16.4) malonates [1] allows for selective deprotonation with stronger bases. This is advantageous in multi-step syntheses where other functional groups in the molecule might be sensitive to strong bases, enabling chemoselective transformations at the malonate center while preserving other moieties.

MOCVD Precursor for High-k Dielectric Thin Films (HfO₂, ZrO₂)

Di-tert-butyl malonate is a key ligand for synthesizing metal-organic precursors for MOCVD. Its steric bulk leads to the formation of unique six-coordinated mixed alkoxo-malonato complexes with zirconium, unlike the eight-coordinated ML₄ complexes formed by smaller malonates [1]. This altered coordination environment can result in more volatile and thermally stable precursors, which are crucial for achieving high-quality thin films in semiconductor manufacturing.

Organometallic Synthesis Requiring Non-Transesterifying Ligands

For the preparation of well-defined aluminum and other metal complexes where the malonate ester is intended to remain intact as a ligand, di-tert-butyl malonate offers a distinct advantage. It exhibits a high resistance to transesterification under certain reaction conditions, unlike its dimethyl and diethyl counterparts [1]. This prevents the formation of complex product mixtures and ensures higher yields and purity of the desired organometallic target.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral molecules
Steric bulk for enantioface discrimination
Enantiomeric excess outcome
Chemoselective alkylation/acylation
High pKa allows selective enolate formation
Base and selectivity screening
MOCVD precursor for HfO₂/ZrO₂ films
Ligand sterics direct 6-coordinate complex
Precursor volatility and film quality
Organometallic complex synthesis
Resistance to transesterification
Ligand integrity under reaction conditions

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